C19H24BrClN2O2
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride involves multiple steps, including the bromination of a benzyl compound, followed by methoxylation and pyridinylmethoxylation. The final step involves the reaction with cyclopentanamine under hydrochloric acid conditions to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. typical industrial synthesis would involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy and pyridinyl groups can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzyl derivatives, while oxidation reactions can produce corresponding ketones or aldehydes .
Scientific Research Applications
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Studied for its potential pharmacological properties, although not used therapeutically.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride it is believed to interact with specific molecular targets, potentially involving pathways related to its structural components, such as the bromine and pyridinyl groups .
Comparison with Similar Compounds
Similar Compounds
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine: shares similarities with other benzyl derivatives and pyridinyl compounds.
N-[3-bromo-5-methoxy-4-(3-pyridinylmethoxy)benzyl]cyclopentanamine hydrochloride: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methyl]cyclopentanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2.ClH/c1-23-18-10-15(12-22-16-6-2-3-7-16)9-17(20)19(18)24-13-14-5-4-8-21-11-14;/h4-5,8-11,16,22H,2-3,6-7,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTSRIIEMDAMDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2CCCC2)Br)OCC3=CN=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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